molecular formula C22H16Cl2N2O2 B5047780 2,3-dichloro-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

2,3-dichloro-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B5047780
M. Wt: 411.3 g/mol
InChI Key: JWJMVCAGSLDDIY-UHFFFAOYSA-N
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Description

2,3-dichloro-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core substituted with dichloro and benzoxazole groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative under acidic conditions.

    Substitution Reactions:

    Amide Bond Formation: The final step involves coupling the benzoxazole derivative with a dichlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOMe) or other nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2,3-dichloro-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
  • 2,3-dichloro-N-[2-methyl-3-(1,3-benzoxazol-2-yl)phenyl]benzamide

Uniqueness

2,3-dichloro-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both dichloro and benzoxazole groups provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

2,3-dichloro-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O2/c1-12-9-10-19-18(11-12)26-22(28-19)14-5-4-8-17(13(14)2)25-21(27)15-6-3-7-16(23)20(15)24/h3-11H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJMVCAGSLDDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC=C3)NC(=O)C4=C(C(=CC=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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